molecular formula C5H9FO3S B6230526 (oxolan-2-yl)methanesulfonyl fluoride CAS No. 1935365-28-8

(oxolan-2-yl)methanesulfonyl fluoride

Cat. No.: B6230526
CAS No.: 1935365-28-8
M. Wt: 168.2
InChI Key:
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Description

(oxolan-2-yl)methanesulfonyl fluoride is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of an oxolane ring attached to a methanesulfonyl fluoride group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (oxolan-2-yl)methanesulfonyl fluoride typically involves the transformation of sulfonates or sulfonic acids into sulfonyl fluorides. One common method is a one-pot synthesis that uses mild reaction conditions and readily available reagents. This process involves the use of a chlorine-fluorine exchange reaction, where sulfonyl chlorides are converted into sulfonyl fluorides using aqueous solutions of potassium fluoride (KF) or potassium hydrogen fluoride (KHF2) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of phase transfer catalysts, such as 18-crown-6-ether in acetonitrile, can enhance the efficiency of the chlorine-fluorine exchange reaction, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(oxolan-2-yl)methanesulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4) can be used, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative, while oxidation may produce a sulfonate ester.

Scientific Research Applications

(oxolan-2-yl)methanesulfonyl fluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (oxolan-2-yl)methanesulfonyl fluoride involves its ability to form covalent bonds with target molecules. The sulfonyl fluoride group is highly electrophilic, allowing it to react with nucleophilic sites on proteins and other biomolecules. This covalent interaction can inhibit enzyme activity or alter protein function, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(oxolan-2-yl)methanesulfonyl fluoride is unique due to its balance of stability and reactivity. Unlike sulfonyl chlorides, it is less prone to hydrolysis, making it more suitable for certain applications. Its ability to form stable covalent bonds with specific biomolecules also sets it apart from other sulfonyl compounds .

Properties

CAS No.

1935365-28-8

Molecular Formula

C5H9FO3S

Molecular Weight

168.2

Purity

95

Origin of Product

United States

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